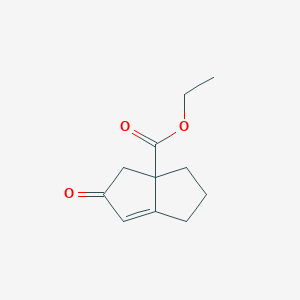![molecular formula C19H30N4OS B2540933 N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-78-5](/img/structure/B2540933.png)
N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is a chemical compound with diverse scientific applications. It is a heterocyclic compound, which means it is a cyclic compound with at least two different elements . The compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole-3-carboxamides, which is a class of compounds that our compound belongs to, can be achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . This structure is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
Triazole compounds, including our compound, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Modification
The synthesis of N-aryl(benzyl)adamantane-1-carboxamides, closely related to the target compound, has been optimized through reactions involving adamantane-1-carboxylic acid with aromatic amines. This process utilizes phosphorus trichloride among other catalysts, yielding significant improvements in the efficiency and yield of these compounds (Shishkin et al., 2020). This methodological advancement facilitates the development of various adamantane derivatives for further research and application.
Construction of Metal-Organic Frameworks
Adamantane derivatives have been employed as tectons in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks exhibit unique properties such as antiferromagnetic intracluster coupling, indicating potential applications in materials science and magnetic materials research (Senchyk et al., 2013).
Ligand Synthesis for Coordination Polymers
Orthogonally substituted azole-carboxylate adamantane ligands have been synthesized for the preparation of coordination polymers. These ligands, through variations in solvent and substituents, facilitate the construction of both 1D and 2D copper(II) and nickel(II) coordination polymers, highlighting the versatility of adamantane derivatives in polymer chemistry (Pavlov et al., 2019).
Advanced Polymer Materials
New polyamides incorporating adamantane-type cardo dicarboxylic acids have been synthesized, displaying remarkable solubility in polar and less polar solvents, and exhibiting high thermal stability and mechanical strength. These materials hold promise for advanced applications in high-performance plastics and films (Liaw et al., 1999).
Catalytic Applications
Adamantane derivatives have been explored as catalysts in various reactions. For instance, a molybdenum trioxide hybrid decorated by 3-(1,2,4-triazol-4-yl)adamantane-1-carboxylic acid has demonstrated promising catalytic oxidation reactions, combining the benefits of homogeneous and heterogeneous catalysis (Lysenko et al., 2019).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields. Given the versatile biological activities of triazole compounds , there is potential for this compound to be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Eigenschaften
IUPAC Name |
N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4OS/c1-3-4-5-23-16(21-22-18(23)25-2)12-20-17(24)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-15H,3-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQGNXZIHNNMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)



![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)

![(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2540866.png)
![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)
![Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2540873.png)
